![molecular formula C17H13ClS B14499085 1-[Chloro(phenylsulfanyl)methyl]naphthalene CAS No. 62938-11-8](/img/structure/B14499085.png)
1-[Chloro(phenylsulfanyl)methyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Chloro(phenylsulfanyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloromethyl group and a phenylsulfanyl group
Preparation Methods
The synthesis of 1-[Chloro(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene with chloromethyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
1-[Chloro(phenylsulfanyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and the presence of catalysts or specific reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Chloro(phenylsulfanyl)methyl]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Chloro(phenylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
1-[Chloro(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds such as:
1-Chloronaphthalene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Phenylsulfanylmethylnaphthalene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-(Phenylsulfanyl)naphthalene: Similar structure but without the chloromethyl group, leading to different chemical properties.
Properties
CAS No. |
62938-11-8 |
|---|---|
Molecular Formula |
C17H13ClS |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
1-[chloro(phenylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13ClS/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H |
InChI Key |
VXOKSJCJBGCRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



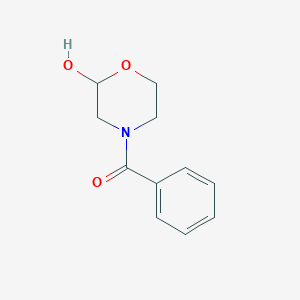
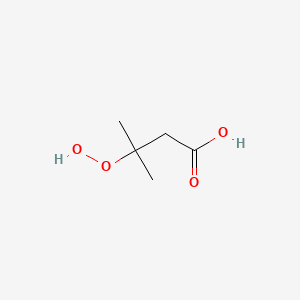
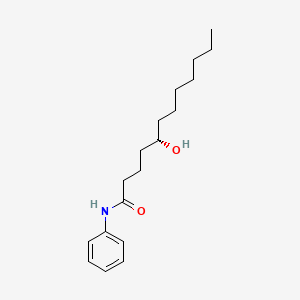
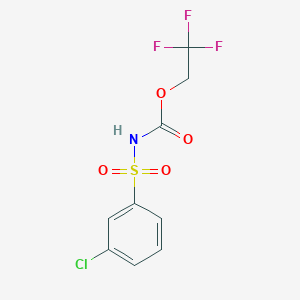

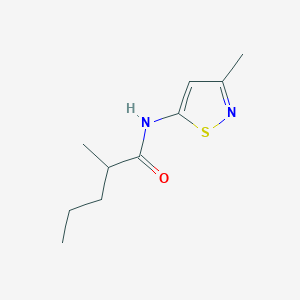


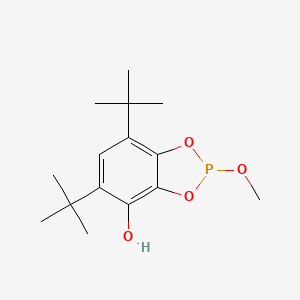

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)

